molecular formula C6H6BrNO2 B1509805 5-Bromo-6-methoxypyridin-3-ol CAS No. 1299312-97-2

5-Bromo-6-methoxypyridin-3-ol

Cat. No. B1509805
CAS RN: 1299312-97-2
M. Wt: 204.02 g/mol
InChI Key: GPLHBPPGBOMBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxypyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO2 . It has a molecular weight of 204.02 g/mol.


Molecular Structure Analysis

The InChI code for 5-Bromo-6-methoxypyridin-3-ol is 1S/C6H6BrNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-6-methoxypyridin-3-ol is a solid at room temperature . It should be stored in a refrigerated environment . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-6-methoxypyridin-3-ol is utilized in the synthesis of various chemical compounds. For example, an efficient synthesis method was developed for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a molecule with potential as a dopamine and serotonin receptor antagonist (Hirokawa, Horikawa, & Kato, 2000).
  • Another study described the synthesis of 5-functionalised 2-methoxypyridines from 5-bromo-2-methoxypyridine, demonstrating the versatility of this compound in chemical reactions (Sośnicki, 2009).

Role in Antiviral Research

  • The compound also finds application in antiviral research. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which can be synthesized using derivatives of 5-bromo-6-methoxypyridin-3-ol, have shown inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

Cancer Research

  • In cancer research, certain bromido gold complexes containing 2-methoxypyridin-5-yl residues, which can be derived from 5-bromo-6-methoxypyridin-3-ol, showed promising activity against resistant ovarian cancer cell lines (Gallati et al., 2020).

Application in Ligand Synthesis

  • The compound is instrumental in the synthesis of organosilicon-linked 2-methoxypyridines, useful for constructing molecular structures with potential applications in various fields (Struk et al., 2016).

Development of Novel Pharmaceuticals

  • It's also involved in the development of novel pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of certain pyridine and pyrimidin-2-yl acetates with potential therapeutic applications (Morgentin et al., 2009).

Safety and Hazards

5-Bromo-6-methoxypyridin-3-ol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-6-methoxypyridin-3-ol are currently unknown

Result of Action

The molecular and cellular effects of 5-Bromo-6-methoxypyridin-3-ol’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its biological targets.

properties

IUPAC Name

5-bromo-6-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLHBPPGBOMBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738137
Record name 5-Bromo-6-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1299312-97-2
Record name 5-Bromo-6-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methoxypyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxypyridin-3-ol
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-methoxypyridin-3-ol
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-methoxypyridin-3-ol
Reactant of Route 5
5-Bromo-6-methoxypyridin-3-ol
Reactant of Route 6
5-Bromo-6-methoxypyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.